5,5'-Bis(trifluoromethyl)-2,2'-bipyridine (often abbreviated as dCF3bpy) is primarily used as a chelating ligand in the preparation of iridium(III) photocatalysts. These catalysts are widely employed in visible-light mediated photocatalytic organic transformations, including:
The electron-withdrawing nature of the trifluoromethyl (CF3) groups on the bipyridine ligand plays a crucial role in these reactions by influencing the electronic properties of the photocatalyst and enhancing its activity.
5,5'-Bis(trifluoromethyl)-2,2'-bipyridine can also be coordinated with cyclometalated iridium(III) complexes to form yellow light-emitting materials. These complexes exhibit relatively long phosphorescence lifetimes at room temperature due to the mixed metal-to- ligand charge transfer (MLLCT) excited states.
This property makes them potentially useful in applications such as organic light-emitting diodes (OLEDs) and phosphorescent sensors.
While photocatalysis remains the primary application, research also explores the use of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine in other catalytic contexts. For instance, half-sandwich ruthenium complexes containing this ligand show high activity in the anti-Markovnikov hydration of terminal alkynes. This reaction involves the addition of water (H2O) across the triple bond (C≡C) of a terminal alkyne to form a ketone or aldehyde, with the double bond positioned opposite to the larger substituent group.
5,5'-Bis(trifluoromethyl)-2,2'-bipyridine is an organic compound characterized by the presence of two trifluoromethyl groups attached to a bipyridine framework. Its molecular formula is with a molecular weight of approximately 292.18 g/mol. The compound features a bipyridine core, which consists of two pyridine rings connected by a single bond, and the trifluoromethyl groups enhance its electron-withdrawing properties, influencing its chemical behavior and interactions in various applications .
The mechanism of action of 5,5'-dCF3bpy is primarily related to its ability to form complexes with transition metals. These complexes can exhibit various functionalities depending on the central metal and other ligands involved. For instance, iridium complexes containing 5,5'-dCF3bpy can act as photocatalysts in light-driven organic transformations due to their unique electronic properties []. The electron-withdrawing nature of the trifluoromethyl groups influences the light absorption and charge transfer processes within the complex, leading to catalytic activity [].
The synthesis of 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine typically involves:
5,5'-Bis(trifluoromethyl)-2,2'-bipyridine finds utility in various fields:
Interaction studies involving 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine primarily focus on its coordination with metal ions. The bipyridine structure allows it to form stable complexes that can significantly alter the reactivity of metal centers. These complexes can activate substrates for various reactions, enhancing selectivity and efficiency in catalytic processes .
Several compounds share structural similarities with 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2,2'-Bipyridine | Lacks trifluoromethyl groups | Different chemical properties and reactivity |
4,4'-Bis(trifluoromethyl)-2,2'-bipyridine | Trifluoromethyl groups at different positions | Variations in steric and electronic effects |
5-Bromo-2,2'-bipyridine | Contains bromine instead of trifluoromethyl groups | Different reactivity patterns due to halogen presence |
4-Trifluoromethyl-2,2'-bipyridine | One trifluoromethyl group | Less electron-withdrawing effect compared to the target compound |
The unique electron-withdrawing nature of the trifluoromethyl groups in 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine enhances its stability and reactivity compared to these similar compounds. This characteristic makes it particularly valuable for various research and industrial applications .
5,5'-Bis(trifluoromethyl)-2,2'-bipyridine represents a specialized bipyridine derivative characterized by the presence of two trifluoromethyl substituents positioned at the 5 and 5' positions of the bipyridine core structure [1] [2]. The molecular formula is C₁₂H₆F₆N₂ with a molecular weight of 292.18 g/mol [1] [2]. The compound consists of two pyridine rings connected via a carbon-carbon bond between the 2 and 2' positions, forming the characteristic bipyridine framework [3].
The molecular structure exhibits a planar or near-planar conformation typical of 2,2'-bipyridine derivatives [4] [5]. Computational studies on related bipyridine compounds demonstrate that the preferred conformation involves an anti-arrangement of the nitrogen atoms with minimal deviation from planarity [6]. The torsion angle between the two pyridine rings in bipyridine systems typically ranges from 0° to 40°, with the anti-coplanar conformation being energetically favored [5] [6].
The trifluoromethyl groups at the 5,5' positions introduce significant steric and electronic effects while maintaining the overall structural integrity of the bipyridine core [7] [8]. These substituents are positioned away from the coordination site formed by the nitrogen lone pairs, allowing for effective metal chelation while modifying the electronic properties of the ligand [7].
Crystallographic studies of bipyridine derivatives provide insight into the solid-state structure and intermolecular interactions of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine [9] [10]. In the solid state, bipyridine compounds typically adopt anti-conformations with the nitrogen atoms positioned on opposite sides of the central carbon-carbon bond [5] [11].
The crystal structure analysis of related trifluoromethyl-substituted bipyridines reveals that these compounds maintain structural planarity while exhibiting unique packing arrangements influenced by the fluorine atoms [12] [13]. The presence of trifluoromethyl groups introduces weak intermolecular interactions, including carbon-hydrogen···fluorine contacts and dipole-dipole interactions that influence the crystal packing [12].
Crystallographic parameters for similar bipyridine derivatives show triclinic or monoclinic crystal systems with space groups that accommodate the molecular geometry and intermolecular interactions [9] [10]. The molecular structure in the solid state demonstrates minimal deviation from planarity, with the bipyridine core exhibiting typical nitrogen-carbon-carbon-nitrogen torsion angles close to 180° [5] [11].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₆F₆N₂ | [1] [2] |
Molecular Weight (g/mol) | 292.18 | [1] [2] |
CAS Number | 142946-80-3 | [1] [2] |
Melting Point (°C) | 129-133 | [2] [14] |
Appearance | White to almost white powder/crystals | [14] [15] |
Purity (Typical) | >95-98% | [2] [14] |
Storage Temperature | Room temperature (<15°C recommended) | [14] |
5,5'-Bis(trifluoromethyl)-2,2'-bipyridine exhibits a melting point in the range of 129-133°C, as reported by multiple commercial suppliers [2] [14] [15]. This melting point represents a moderate increase compared to unsubstituted 2,2'-bipyridine, which melts at approximately 70°C, indicating the stabilizing influence of the trifluoromethyl substituents on the crystal lattice [14].
The compound exists as a solid at room temperature and demonstrates good thermal stability up to approximately 250°C before decomposition begins [16]. Thermogravimetric analysis of related trifluoromethyl-containing compounds shows that decomposition typically involves cleavage of carbon-fluorine bonds at elevated temperatures [16].
Phase behavior studies indicate that the compound maintains its crystalline form under normal storage conditions and exhibits minimal polymorphism [14] [15]. The thermal properties are influenced by the strong intermolecular interactions arising from the fluorinated substituents, which contribute to the overall thermal stability of the material [16].
Technique | Key Features/Values | Notes |
---|---|---|
¹H NMR | Aromatic protons in pyridine region | Chemical shifts affected by electron-withdrawing CF₃ |
¹⁹F NMR | CF₃ groups signal | Characteristic trifluoromethyl resonance |
¹³C NMR | Aromatic carbons, CF₃ carbons | Quaternary CF₃ carbons show coupling |
IR Spectroscopy | C-H, C=N, C-F stretching vibrations | CF₃ groups affect vibrational frequencies |
Mass Spectrometry | Molecular ion peak at m/z 292 | Fragmentation patterns show CF₃ loss |
The spectroscopic profile of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine reflects the electronic influence of the trifluoromethyl substituents [12] [17]. Proton nuclear magnetic resonance spectroscopy reveals characteristic aromatic signals in the pyridine region, with chemical shifts influenced by the electron-withdrawing nature of the trifluoromethyl groups [12].
Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the trifluoromethyl groups, typically appearing as a characteristic singlet due to the equivalent fluorine environments [12]. Carbon-13 nuclear magnetic resonance spectroscopy shows the expected aromatic carbon signals along with the quaternary carbon of the trifluoromethyl groups, which appear as quartets due to carbon-fluorine coupling [12].
Infrared spectroscopy demonstrates the presence of aromatic carbon-hydrogen stretching vibrations, carbon-nitrogen stretching modes characteristic of pyridine rings, and carbon-fluorine stretching vibrations from the trifluoromethyl groups [18] [9]. The electron-withdrawing effect of the fluorine atoms influences the vibrational frequencies of the aromatic system [18].
The solubility characteristics of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine are significantly influenced by the presence of the trifluoromethyl substituents [8]. The compound exhibits low solubility in water due to the hydrophobic nature of the fluorinated groups, which is typical for fluorinated organic compounds [8].
In organic solvents, the compound demonstrates moderate solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide [16]. The trifluoromethyl groups enhance lipophilicity while reducing the overall polarity of the molecule compared to unsubstituted bipyridine [8].
Stability studies indicate that the compound is stable under normal storage conditions when kept in a cool, dark environment [14] [19]. The trifluoromethyl groups contribute to chemical stability by providing resistance to oxidation and other degradation pathways [8] [16]. Long-term stability is maintained when the compound is stored under inert atmosphere conditions to prevent moisture uptake [14].
Property | Description/Value | Impact |
---|---|---|
Electron-withdrawing character | Strong due to two CF₃ groups | Increased ligand acidity |
Hammett constant (σₚ) for CF₃ | +0.54 (literature value for CF₃) | Enhanced electrophilicity |
Electrochemical reduction potential | More positive than unsubstituted bipyridine | Easier reduction of coordinated metals |
HOMO stabilization | Significant lowering of HOMO energy | Lower lying occupied orbitals |
The trifluoromethyl groups in 5,5'-bis(trifluoromethyl)-2,2'-bipyridine exert strong electron-withdrawing effects through both inductive and field mechanisms [7] [8]. Each trifluoromethyl group has a Hammett substituent constant (σₚ) of +0.54, indicating significant electron-withdrawing capability [20]. The cumulative effect of two such groups substantially modifies the electronic properties of the bipyridine ligand [7].
The electron-withdrawing nature of the trifluoromethyl substituents results in a significant stabilization of the highest occupied molecular orbital, making the ligand more electron-deficient compared to unsubstituted 2,2'-bipyridine [7]. This electronic modification enhances the σ-donor capability of the nitrogen lone pairs while simultaneously reducing π-back-donation capacity [7].
Electrochemical studies of related trifluoromethyl-substituted bipyridines demonstrate more positive reduction potentials compared to their unsubstituted analogs, reflecting the electron-deficient nature of the aromatic system [16]. This property makes the ligand particularly suitable for stabilizing metal centers in higher oxidation states [7].
The incorporation of trifluoromethyl groups at the 5,5' positions significantly affects the π-electron distribution within the bipyridine framework [8]. The electron-withdrawing effect of these substituents reduces the overall electron density in the aromatic π-system, particularly affecting the regions proximal to the substitution sites [7].
Computational studies on similar fluorinated bipyridine derivatives reveal that electron density is redistributed away from the trifluoromethyl-substituted carbons toward the nitrogen atoms and the inter-ring carbon-carbon bond [13]. This redistribution enhances the electrophilic character of the aromatic rings while concentrating electron density at the coordination sites [7].
The modified π-system distribution affects the frontier molecular orbital energies, with both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies being lowered relative to unsubstituted bipyridine [13]. This electronic modification influences the photophysical properties and coordination behavior of the ligand [7] [13].
From a ligand field theory perspective, 5,5'-bis(trifluoromethyl)-2,2'-bipyridine functions as a stronger σ-donor ligand compared to unsubstituted bipyridine due to the enhanced nucleophilicity of the nitrogen lone pairs resulting from reduced π-back-donation [7]. The electron-withdrawing trifluoromethyl groups minimize competition between the ligand π-system and metal d-orbitals for electron density [7].
The ligand field splitting parameters are modified in complexes containing this ligand, with typically larger crystal field splitting energies observed due to the enhanced σ-donation [20]. This effect is particularly pronounced in complexes with transition metals in higher oxidation states, where the electron-deficient ligand provides optimal stabilization [7].
The reduced π-back-donation capability of the ligand due to the lowered energy of the π-acceptor orbitals affects the overall electronic structure of metal complexes [7] [20]. This property makes the ligand especially suitable for applications requiring oxidatively stable metal centers, such as in photocatalytic systems where the metal must maintain its oxidation state under oxidizing conditions [7] [22].
Irritant